AChE-IN-19
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AChE-IN-19 is a potent inhibitor of acetylcholinesterase, an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine. This compound has shown significant potential in the treatment of neurodegenerative diseases such as Alzheimer’s disease due to its ability to inhibit acetylcholinesterase and prevent the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-19 involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The reaction conditions typically include the use of a solvent such as acetic acid and a temperature range of 60-80°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
AChE-IN-19 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and the use of solvents like dichloromethane.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the molecule, while oxidation can convert alcohol groups to carbonyl groups.
科学的研究の応用
AChE-IN-19 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: Used as a model compound to study the inhibition of acetylcholinesterase and related enzymes.
Biology: Employed in research on neurodegenerative diseases to understand the role of acetylcholinesterase inhibition in disease progression.
Medicine: Investigated as a potential therapeutic agent for Alzheimer’s disease due to its neuroprotective effects and ability to inhibit acetylcholinesterase.
作用機序
AChE-IN-19 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting its activity. This prevents the hydrolysis of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic transmission . The molecular targets involved include the catalytic triad of acetylcholinesterase, which consists of serine, histidine, and glutamate residues.
類似化合物との比較
AChE-IN-19 is unique in its high potency and selectivity for acetylcholinesterase compared to other similar compounds . Some similar compounds include:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic receptors, providing additional therapeutic benefits.
This compound stands out due to its lower toxicity and higher efficacy in preclinical studies, making it a promising candidate for further development.
生物活性
AChE-IN-19 is a compound recognized for its potential as an acetylcholinesterase (AChE) inhibitor, which plays a crucial role in the management of neurodegenerative diseases such as Alzheimer's disease. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
This compound functions primarily by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By preventing this breakdown, this compound increases the availability of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in conditions characterized by cholinergic deficits.
Key Mechanisms:
- Enzyme Inhibition : this compound binds to the active site of AChE, blocking substrate access.
- Increased Acetylcholine Levels : Elevated levels of acetylcholine lead to improved synaptic communication.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against both AChE and butyrylcholinesterase (BChE). Comparative studies indicate that its potency rivals that of established inhibitors like Galanthamine.
In Vivo Studies
Preclinical studies using animal models have provided insights into the efficacy and safety profile of this compound. For instance, a study involving transgenic mice with Alzheimer-like pathology showed that treatment with this compound resulted in improved cognitive function as assessed by maze tests and memory tasks.
Case Study Example:
In a study conducted on APP/PS1 mice, administration of this compound led to:
- Improved Memory Performance : Mice displayed enhanced performance in the Morris water maze test.
- Reduced Amyloid Plaque Accumulation : Histological analysis indicated a decrease in amyloid-beta plaques in treated mice compared to controls.
Clinical Implications
The biological activity of this compound suggests potential therapeutic applications in treating Alzheimer's disease and other cognitive disorders. Its dual inhibition of both AChE and BChE may offer a more comprehensive approach to managing cholinergic deficits.
Potential Benefits:
- Cognitive Enhancement : Increased acetylcholine levels can improve memory and learning.
- Neuroprotective Effects : By reducing amyloid plaque formation, this compound may confer neuroprotection.
特性
分子式 |
C30H33NO7 |
---|---|
分子量 |
519.6 g/mol |
IUPAC名 |
[5-methoxy-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl] (E)-3-[4-(dimethylamino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C30H33NO7/c1-31(2)21-10-7-19(8-11-21)9-14-29(32)37-22-17-25(33-3)23-12-13-24(38-26(23)18-22)20-15-27(34-4)30(36-6)28(16-20)35-5/h7-11,14-18,24H,12-13H2,1-6H3/b14-9+ |
InChIキー |
CWEDIQHOXNMLQK-NTEUORMPSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(CCC(O3)C4=CC(=C(C(=C4)OC)OC)OC)C(=C2)OC |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(CCC(O3)C4=CC(=C(C(=C4)OC)OC)OC)C(=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。